3-Methylpyrido[3,4-b]pyrazine
Overview
Description
Synthesis Analysis
A novel and straightforward synthetic route for 3-Methylpyrido[3,4-b]pyrazine has been reported in recent research . The synthesis involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO₃H) as a solid catalyst. Notably, this method operates at room temperature, has a short reaction time, and provides moderate to good yields. The gram-scale synthesis of the major product was also successful .
Physical and Chemical Properties Analysis
Scientific Research Applications
Kinetic Study and Synthesis
- Synthesis Approaches : The synthesis of pyrido[3,4-b]pyrazine derivatives has been explored in various studies. For instance, a kinetic study on the anelation of heterocycles reported the regioselective synthesis of these derivatives, highlighting the efficiency and potential regioselectivity in the reaction process (Abasolo et al., 1990). Another study focused on the synthesis of 2‐arylpyrido[3,4‐b]pyrazine derivatives through condensation reactions (Kano & Yuasa, 1983).
Biological and Pharmacological Research
- Anticancer Properties : A study indicated that chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate showed notable antitumor activity in various biological tests (Temple & Rener, 1989).
- Antibacterial Activity : Research on pyrazine and pyridine derivatives, including those related to 3-Methylpyrido[3,4-b]pyrazine, revealed antibacterial properties. These compounds were evaluated for their tuberculostatic activity and showed effectiveness against certain bacterial strains (Foks et al., 2005).
Chemical and Physical Properties
- Structural and NMR Studies : The structure of N‐methylpyrido[3,4‐b]pyrazinium salts was examined using NMR, providing insights into the chemical shifts and structural properties of these compounds (Chupakhin et al., 1985).
- Electrochemical Properties : Electrochemical studies on pyrido[3,4-b]pyrazines have been conducted, focusing on the reduction processes and derivative formations, which are crucial for understanding their chemical behaviors (Armand, Chekir, & Pinson, 1978).
Material Science and Engineering
- Electrochromic Materials : The use of pyrido[3,4-b]pyrazine derivatives in electrochromic materials has been explored, highlighting their potential in applications like NIR electrochromic devices due to their changing color properties and fast response times (Zhao et al., 2014).
- Photocatalytic Activity : A study on a polymeric complex of silver(I) with a hybrid pyrazine–bipyridine ligand demonstrated its photocatalytic activity, particularly in the degradation of methylene blue under UV light, suggesting its utility in environmental applications (Marcinkowski et al., 2014).
Future Directions
Properties
IUPAC Name |
3-methylpyrido[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-7-2-3-9-5-8(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFAGCYGDRKURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CN=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668624 | |
Record name | 3-Methylpyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-80-1 | |
Record name | 3-Methylpyrido[3,4-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyrido[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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